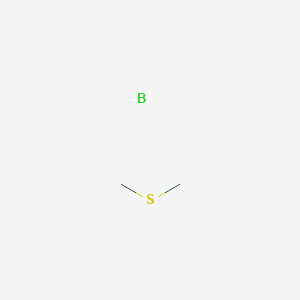

Dimethyl sulfide borane

Beschreibung

Eigenschaften

InChI |

InChI=1S/C2H6S.B/c1-3-2;/h1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQRPQCQMGVWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13292-87-0 | |

| Record name | Boron, trihydro[thiobis[methane]]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulphide--borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Dimethyl Sulfide Borane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfide (B99878) borane (B79455) (DMSB), also known as borane-dimethyl sulfide complex (BMS), is a widely utilized reagent in organic synthesis. It serves as a stable and convenient source of borane (BH₃) for a variety of chemical transformations, most notably hydroboration and reduction reactions. An adduct of the potent Lewis acid borane and the Lewis base dimethyl sulfide, DMSB offers enhanced stability and solubility compared to gaseous diborane (B8814927) or borane-THF complexes, making it a safer and more manageable reagent in a laboratory setting.[1][2][3] Its efficacy in the reduction of functional groups such as carboxylic acids, esters, and nitriles, as well as its role in the stereoselective hydroboration of alkenes and alkynes, has cemented its importance in academic research and the pharmaceutical industry.[1][4] This guide provides an in-depth overview of the core physical properties of Dimethyl sulfide borane, complete with experimental methodologies for their determination, to support its safe and effective application.

Core Physical Properties

The physical characteristics of this compound are crucial for its proper handling, storage, and use in chemical reactions. A summary of these properties is presented below.

General Characteristics

-

Appearance: Colorless to light yellow, clear liquid.[3]

-

Odor: Possesses a strong, unpleasant sulfurous smell due to the dimethyl sulfide ligand.[3]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Physical Property | Value | Notes |

| Molecular Formula | C₂H₉BS | |

| Molecular Weight | 75.96 g/mol | [3] |

| Melting Point | -38 °C | [3] |

| Boiling Point | ~94 °C | Decomposition may occur.[3] |

| Density | 0.801 g/mL at 25 °C | [3] |

| Flash Point | -1 °C to 18 °C | Highly flammable.[5] |

| Vapor Pressure | Not readily available | |

| Solubility | Miscible with many aprotic organic solvents | Including THF, toluene, dichloromethane, diethyl ether, hexanes.[1] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the general experimental methodologies for measuring the key physical parameters of liquid compounds like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds like DMSB with a low melting point, a cryostat is typically required.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solidified DMSB is introduced into a thin-walled capillary tube, which is then sealed.[6][7]

-

Apparatus: A melting point apparatus equipped with a cooling system (cryostat) is used. The apparatus consists of a heating/cooling block, a thermometer, and a means of observing the sample.[6][7]

-

Procedure: The capillary tube containing the sample is placed in the heating/cooling block. The temperature is lowered until the sample is completely frozen. Then, the temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute).[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range is typically narrow.[6][8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a sealed capillary tube are required. The Thiele tube is filled with a high-boiling point oil (e.g., mineral oil).[9][10]

-

Sample Preparation: A small amount of DMSB (a few milliliters) is placed in the small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[9][11]

-

Procedure: The test tube assembly is attached to a thermometer and immersed in the Thiele tube. The side arm of the Thiele tube is gently heated.[9][11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.[9][10]

Density Measurement

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), and an analytical balance are used.[12][13]

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

The pycnometer is filled with DMSB, ensuring no air bubbles are present, and the excess liquid is removed.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

-

Calculation: The mass of the DMSB is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the DMSB by the known volume of the pycnometer.[12][13]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology: Closed-Cup Method (e.g., Pensky-Martens)

-

Apparatus: A closed-cup flash point tester, which consists of a sample cup with a lid, a heating source, a stirring mechanism, and an ignition source.[5][14][15]

-

Procedure: The sample cup is filled with DMSB to a specified level. The lid is closed, and the sample is heated at a slow, constant rate while being stirred.[14][15]

-

Observation: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid. The flash point is the lowest temperature at which a brief flash is observed inside the cup.[14][16]

Solubility Assessment

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Test

-

Procedure: A small, measured amount of DMSB (e.g., 0.1 mL) is added to a test tube containing a specific volume of the solvent to be tested (e.g., 3 mL).[17]

-

Observation: The mixture is agitated, and the solubility is observed. A compound is considered soluble if it forms a clear, homogeneous solution with no visible particles or separate layers.[17]

-

Solvents: This process is repeated with a range of solvents to determine the solubility profile. For DMSB, this would include various aprotic organic solvents.

Reactivity and Applications

This compound is a key reagent in hydroboration-oxidation reactions, which provide a pathway to synthesize alcohols from alkenes with anti-Markovnikov regioselectivity and syn-stereospecificity.

Hydroboration-Oxidation of an Alkene

The following diagram illustrates the general workflow for the hydroboration of an alkene using DMSB, followed by oxidation to yield an alcohol.

Stability and Handling

This compound is a moisture-sensitive and flammable liquid. It reacts with water, liberating flammable gases that can ignite spontaneously. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as acids, alcohols, and oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, along with the standard experimental methodologies for their determination. A thorough understanding of these properties is paramount for the safe and effective utilization of this important reagent in research and development. The provided data and protocols serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 2. Borane Reagents [organic-chemistry.org]

- 3. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

- 4. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]

- 5. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. matestlabs.com [matestlabs.com]

- 14. scribd.com [scribd.com]

- 15. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 16. almaaqal.edu.iq [almaaqal.edu.iq]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Chemical Structure and Bonding of Dimethyl Sulfide Borane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfide (B99878) borane (B79455) (DMSB), systematically named (dimethylsulfonio)trihydridoborate, is a widely utilized reagent in organic synthesis, prized for its stability, high solubility, and convenient liquid form.[1] As a complex of the Lewis acid borane (BH₃) and the Lewis base dimethyl sulfide ((CH₃)₂S), it serves as a safe and effective source of the borane moiety for a variety of chemical transformations, most notably hydroboration and reduction reactions.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of DMSB, supported by quantitative data, detailed experimental protocols, and visualizations to aid in its effective application in research and development.

Chemical Structure and Bonding

Dimethyl sulfide borane is an adduct formed through the coordination of the lone pair of electrons on the sulfur atom of dimethyl sulfide to the empty p-orbital of the boron atom in borane.[1] This interaction results in a stable complex with the chemical formula (CH₃)₂S·BH₃.[4]

Molecular Geometry

While a definitive crystal structure of this compound has not been reported, spectroscopic and computational studies, along with X-ray crystallographic analysis of analogous compounds, have elucidated its molecular geometry.[1] The boron atom in DMSB adopts a tetrahedral geometry , a consequence of the formation of the dative bond with the sulfur atom.[1][4]

Diagram of the Lewis Structure of this compound

Caption: Lewis structure illustrating the dative bond between sulfur and boron.

Bond Parameters

Quantitative data on the bond lengths and angles of DMSB are primarily derived from computational studies and electron diffraction data of related borane adducts. These parameters are crucial for understanding the steric and electronic properties of the molecule.

| Bond | Typical Bond Length (Å) | Source |

| B-S | 1.91 - 1.94 | Computational Studies |

| B-H | 1.20 - 1.22 | Computational Studies |

| S-C | 1.80 - 1.82 | Computational Studies |

| C-H | 1.09 - 1.10 | Computational Studies |

| Angle | Typical Bond Angle (°) | Source |

| H-B-H | ~109.5 | Computational Studies |

| H-B-S | ~109.5 | Computational Studies |

| C-S-C | ~99 | Computational Studies |

| B-S-C | ~105 | Computational Studies |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | (CH₃)₂S·BH₃ | [4] |

| Molecular Weight | 75.97 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Density | 0.801 g/mL at 25 °C | [5] |

| Melting Point | -38 °C | [5] |

| Boiling Point | Decomposes | |

| Solubility | Soluble in most aprotic solvents | [1] |

| Stability | More stable than borane-tetrahydrofuran (B86392) (BTHF) | [5] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of DMSB.

-

¹H NMR: The proton NMR spectrum typically shows a quartet for the borane protons (due to coupling with ¹¹B, which has a spin of 3/2) and a singlet for the methyl protons.

-

¹¹B NMR: The boron-11 (B1246496) NMR spectrum is particularly informative. The coordination of dimethyl sulfide to borane results in an upfield shift compared to free borane.[6] The signal for DMSB typically appears as a quartet due to coupling with the three attached protons.[7]

-

¹³C NMR: The carbon-13 NMR spectrum shows a single resonance for the two equivalent methyl carbons.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H (B-H) | ~0.8 - 1.5 | Quartet | J(B-H) ≈ 95-100 Hz |

| ¹H (S-CH₃) | ~2.1 - 2.3 | Singlet | |

| ¹¹B | ~ -20 to -22 | Quartet | J(B-H) ≈ 95-100 Hz |

| ¹³C | ~15 - 20 | Singlet |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the bonding within the DMSB complex. The characteristic vibrational modes are summarized below.

| Wavenumber (cm⁻¹) | Assignment |

| 2900 - 3000 | C-H stretching |

| 2250 - 2400 | B-H stretching (symmetric and asymmetric) |

| 1400 - 1450 | CH₃ deformation |

| 1050 - 1150 | B-H deformation |

| 650 - 750 | B-S stretching |

Experimental Protocols

Synthesis of this compound

This compound is commercially available but can also be prepared in the laboratory. A common method involves the reaction of diborane (B8814927) with dimethyl sulfide.[1][4][8]

Reaction Scheme: B₂H₆ + 2 S(CH₃)₂ → 2 BH₃·S(CH₃)₂

Detailed Protocol:

-

Apparatus: A dry, three-necked round-bottom flask equipped with a gas inlet, a magnetic stirrer, and a condenser connected to a bubbler is required. The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Reagents:

-

Dimethyl sulfide (freshly distilled)

-

Diborane gas (can be generated in situ or used from a cylinder)

-

-

Procedure: a. Cool the flask containing dimethyl sulfide to 0 °C in an ice bath. b. Slowly bubble diborane gas through the stirred dimethyl sulfide. The reaction is exothermic, and the temperature should be maintained below 10 °C. c. The reaction is complete when the uptake of diborane ceases. d. The resulting colorless liquid is this compound.

-

Purification: The product can be purified by bulb-to-bulb vacuum transfer to remove any non-volatile impurities.[1][4][8]

Characterization by NMR Spectroscopy

Sample Preparation:

-

Under an inert atmosphere, dissolve a small amount of the synthesized this compound in a deuterated aprotic solvent (e.g., CDCl₃, C₆D₆, or THF-d₈).

-

Transfer the solution to an NMR tube and seal it.

Data Acquisition:

-

Acquire ¹H, ¹¹B, and ¹³C NMR spectra using a standard NMR spectrometer.

-

For ¹¹B NMR, use a boron-free probe or a probe with a boron background signal that does not interfere with the sample signal. Use BF₃·OEt₂ as an external reference.[9]

Applications in Organic Synthesis

The primary utility of this compound stems from its ability to deliver borane for various chemical transformations.

Reaction Workflow: Hydroboration-Oxidation of an Alkene

Caption: A generalized workflow for the hydroboration-oxidation of an alkene using DMSB.

Safety and Handling

This compound is a flammable liquid and is sensitive to moisture and air.[5] It should be handled in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of fire, use a dry chemical or carbon dioxide extinguisher. Do not use water, as it reacts with DMSB to produce flammable hydrogen gas.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. A thorough understanding of its chemical structure, bonding, and reactivity is paramount for its safe and effective use in the laboratory. This guide provides the essential technical information required by researchers, scientists, and drug development professionals to harness the full potential of this important chemical compound.

References

- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Borane Reagents [organic-chemistry.org]

- 4. FI127376B - METHOD FOR THE MANUFACTURE OF BORAN COMPLEXES, REAGENTS APPLICABLE TO THE METHOD AND USE OF REAGENTS - Google Patents [patents.google.com]

- 5. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

- 6. Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemical Calculations - White Rose Research Online [eprints.whiterose.ac.uk]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Synthesis and Preparation of Borane Dimethyl Sulfide Complex

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Borane (B79455) dimethyl sulfide (B99878) (BMS), a complex of borane and dimethyl sulfide, is a pivotal reagent in modern organic synthesis, prized for its stability, high solubility, and concentrated commercial availability.[1] Unlike its counterpart, borane-tetrahydrofuran (B86392) (BH₃·THF), BMS does not require stabilizers like sodium borohydride (B1222165), which can lead to undesirable side reactions.[1] This guide provides an in-depth exploration of the primary synthesis methodologies for BMS, complete with detailed experimental protocols, quantitative data, and process visualizations to support researchers in its safe and efficient preparation. The document covers the classical method involving the direct absorption of diborane (B8814927), as well as modern, diborane-free alternatives, offering a comprehensive resource for laboratory and process chemistry applications.

Physicochemical Properties of Borane Dimethyl Sulfide

BMS is a colorless liquid with a characteristic pungent odor.[2] It is sensitive to moisture and air and should be stored under an inert atmosphere, such as argon.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | (CH₃)₂S·BH₃ | [3] |

| Molecular Weight | 75.96 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.801 g/mL at 25 °C | [1][2] |

| Melting Point | -38 °C | [2][3] |

| Refractive Index | 1.457 | [3] |

| Solubility | Soluble in most aprotic solvents (ether, THF, CH₂Cl₂, toluene, hexanes) | [1][3] |

| CAS Number | 13292-87-0 | [1][2] |

Synthesis Methodologies

The preparation of borane dimethyl sulfide can be approached through several distinct synthetic routes. The traditional method relies on the direct use of diborane gas, while more recent procedures have focused on diborane-free pathways to enhance safety and convenience.

Method 1: Direct Absorption of Diborane

The most common and direct method for preparing BMS involves absorbing gaseous diborane (B₂H₆) into neat or dissolved dimethyl sulfide (S(CH₃)₂).[1][3] The reaction proceeds via the cleavage of the diborane bridge to form two molecules of the borane adduct.

Reaction: B₂H₆ + 2 S(CH₃)₂ → 2 BH₃·S(CH₃)₂[1]

Caption: Workflow for BMS synthesis by direct diborane absorption.

Experimental Protocol:

-

Caution: Diborane is a pyrophoric and highly toxic gas. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

-

Assemble a gas washing bottle (bubbler) containing anhydrous dimethyl sulfide, cooled in an ice bath (0 °C). The vessel should be equipped with a gas inlet tube, a magnetic stirrer, and an outlet connected to a mineral oil bubbler or a suitable scrubbing system to prevent atmospheric moisture ingress.

-

Purge the entire apparatus with a stream of dry, inert gas (e.g., argon or nitrogen).

-

Introduce a slow, controlled stream of diborane gas through the inlet tube into the stirred dimethyl sulfide.

-

The absorption of diborane is an exothermic process. Maintain the temperature of the reaction vessel at 0-5 °C throughout the addition.

-

Continue the addition until the desired concentration is reached, which can be monitored by mass gain or by analyzing aliquots (e.g., via ¹¹B NMR).

-

Once complete, discontinue the diborane flow and purge the system with inert gas to remove any unreacted diborane.

-

The resulting solution of borane dimethyl sulfide can be used directly or purified. Purification can be achieved via bulb-to-bulb vacuum transfer.[1]

Method 2: Diborane-Free Synthesis from Boron Trifluoride

To circumvent the hazards associated with handling diborane, methods have been developed that generate the borane complex from more stable precursors. One such method involves the reaction of a boron trifluoride complex with a sterically hindered tertiary amine under a hydrogen atmosphere.[4][5]

Reaction (Conceptual): 4 BF₃·L + 3 H₂ + 4 R₃N → 4 BH₃·L + 3 [R₃NH]⁺[BF₄]⁻ (where L is a Lewis base like S(CH₃)₂)[4]

Caption: Experimental workflow for the diborane-free synthesis of BMS.

Experimental Protocol:

This protocol is adapted from the procedure described in patent WO2017174868A1.[4]

-

Under an argon atmosphere, charge a 300 mL stainless steel autoclave with 1,2,2,6,6-pentamethylpiperidine (a hindered amine), boron trifluoride dimethyl sulfide complex, and anhydrous toluene.

-

Seal the autoclave and charge it with hydrogen gas to the specified pressure.

-

Heat the reaction mixture to the target temperature while stirring magnetically.

-

Maintain the reaction at temperature for the specified duration.

-

After the reaction period, cool the autoclave to room temperature and carefully release the excess hydrogen pressure.

-

The resulting mixture consists of a crystalline precipitate (1,2,2,6,6-pentamethylpiperidinium tetrafluoroborate) and a supernatant liquid containing the borane dimethyl sulfide complex in toluene.

-

The product solution can be separated from the solid byproduct by filtration under an inert atmosphere.

Quantitative Data for Diborane-Free Synthesis: [4]

| Parameter | Value |

| Hindered Amine | 1,2,2,6,6-tetramethylpiperidine (2.0 g, 12.9 mmol) |

| Boron Source | Boron trifluoride dimethyl sulfide (2.23 g, 17.2 mmol) |

| Solvent | Toluene (20 mL) |

| Hydrogen Pressure | 20 bar |

| Temperature | 75 °C |

| Reaction Time | 4 hours |

Method 3: In Situ Generation from Sodium Borohydride

Diborane can be generated in situ from the reaction of sodium borohydride (NaBH₄) with an acid source, such as boron trifluoride etherate (BF₃·OEt₂), and subsequently trapped by dimethyl sulfide present in the reaction medium.[6] This method avoids the direct handling of gaseous diborane but requires careful control of the addition rate to manage gas evolution.

Reaction: 3 NaBH₄ + 4 BF₃·OEt₂ --(DMS)--> 2 B₂H₆ + 3 NaBF₄ + 4 Et₂O --> 4 BH₃·S(CH₃)₂

Caption: Synthesis of BMS via in situ generation from NaBH₄.

Experimental Protocol:

-

Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a nitrogen inlet, and a condenser.

-

Under a positive pressure of nitrogen, charge the flask with a suspension of sodium borohydride in a mixture of anhydrous dimethyl sulfide and a high-boiling ether solvent like diglyme.

-

Cool the flask in an ice-water bath to 0 °C.

-

Charge the dropping funnel with boron trifluoride etherate.

-

Add the BF₃·OEt₂ dropwise to the stirred NaBH₄ suspension at a rate that maintains the internal temperature below 10 °C. Gas evolution (diborane) will occur. The dimethyl sulfide in the solution acts as a trap, immediately forming the BMS complex.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours, gradually warming to room temperature.

-

The reaction mixture will contain the BMS complex in solution and precipitated sodium tetrafluoroborate (B81430) (NaBF₄).

-

The product can be isolated from the salts by filtration under inert gas, followed by distillation if required.

Conclusion

The synthesis of borane dimethyl sulfide complex can be achieved through multiple effective pathways. The traditional method of direct diborane absorption remains a primary industrial route but poses significant handling risks.[1][3] For laboratory-scale preparations, methods involving the in situ generation of borane from sodium borohydride or the innovative diborane-free synthesis using boron trifluoride and a hindered amine offer safer and more convenient alternatives.[4][6] The choice of method depends on the available equipment, scale, and safety infrastructure. This guide provides the necessary technical details for researchers to select and execute the most appropriate protocol for their specific needs.

References

- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 2. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

- 3. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]

- 4. WO2017174868A1 - A method to produce borane complexes, reagents for the same, and use of the reagents - Google Patents [patents.google.com]

- 5. FI127376B - METHOD FOR THE MANUFACTURE OF BORAN COMPLEXES, REAGENTS APPLICABLE TO THE METHOD AND USE OF REAGENTS - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to Borane-Dimethyl Sulfide Complex (CAS 13292-87-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, hazards, and handling protocols for Borane-Dimethyl Sulfide (B99878) Complex (BMS), identified by CAS number 13292-87-0. BMS is a widely utilized reagent in organic synthesis, valued for its stability and selectivity as a reducing agent and in hydroboration reactions. This document consolidates critical data on its physicochemical characteristics, toxicological profile, and safety measures to ensure its safe and effective use in a laboratory setting. Detailed experimental workflows and hazard mitigation strategies are presented to guide researchers and drug development professionals.

Physicochemical Properties

Borane-dimethyl sulfide complex is a colorless to pale yellow liquid that is a stabilized form of borane (B79455).[1] It is favored over other borane reagents like borane-tetrahydrofuran (B86392) due to its higher stability and solubility.[2] The complex exists as an adduct between a borane molecule (BH₃) and a dimethyl sulfide molecule ((CH₃)₂S).[2]

| Property | Value | Reference |

| Molecular Formula | C₂H₉BS | [3] |

| Molecular Weight | 75.97 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Density | 0.801 g/mL at 25 °C | [5] |

| Melting Point | -40 to -37 °C | [3] |

| Boiling Point | ~34 °C | [3] |

| Flash Point | 18 °C (64.4 °F) | [6] |

| Solubility | Reacts with water. Miscible with aprotic solvents such as ethyl ether, tetrahydrofuran, dichloromethane, benzene, xylene, and hexane. | [3][4] |

| Stability | Stable under normal temperatures and pressures. Moisture-sensitive and reacts violently with water. | [7] |

Hazards and Toxicology

Borane-dimethyl sulfide complex is a hazardous substance that requires careful handling. It is a flammable liquid and vapor, and it is water-reactive, releasing flammable gases upon contact with water which may ignite spontaneously.[7][8] The compound is also associated with a strong, unpleasant odor due to the dimethyl sulfide.[5]

| Hazard Type | Description | Reference |

| Acute Oral Toxicity | Toxic if swallowed. Borate poisoning can lead to nausea, vomiting, diarrhea, and abdominal pain. | [4] |

| Acute Dermal Toxicity | Toxic in contact with skin. | [8] |

| Skin Corrosion/Irritation | Causes skin irritation. | [6][7] |

| Serious Eye Damage/Irritation | Causes serious eye damage and is a lachrymator (induces tearing). | [4][6][7] |

| Respiratory Irritation | Causes respiratory tract irritation. Inhalation may also lead to central nervous system effects. | [4][6] |

| Reproductive Toxicity | May damage fertility or the unborn child. | [7] |

| Chronic Exposure | Prolonged exposure may cause headache, nausea, and potentially loss of consciousness. It may also cause liver damage. | [4][6] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [7] |

Experimental Protocols and Handling

Due to its hazardous nature, strict safety protocols must be followed when working with Borane-Dimethyl Sulfide Complex.

Handling and Storage

-

Handling: Always handle BMS in a well-ventilated area, preferably within a chemical fume hood.[4][6] Avoid all personal contact, including inhalation of its vapor.[4] Personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat, is mandatory.[4] All equipment must be grounded to prevent static discharge.[7] The reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[7][9]

-

Storage: Store in a cool, dry, well-ventilated place, away from heat, sparks, and open flames.[6][7] It should be stored in a tightly sealed container, under a nitrogen blanket, in a refrigerator designated for flammable materials.[6][7] Keep away from incompatible materials such as acids, alcohols, oxidizing agents, and water.[7]

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area and remove all ignition sources.[10] Absorb the spill with dry, inert material such as sand or earth.[11] Do not use water.[11]

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent can be carefully quenched by slow addition to a suitable solvent like methanol, which will convert any escaping diborane (B8814927) to hydrogen and methyl borate.[9] This process should be done in a fume hood with proper ventilation.

Applications in Organic Synthesis

BMS is a versatile reagent in organic chemistry, primarily used for hydroboration and reduction reactions.[2] It is a key reagent in the Corey-Itsuno reduction for the asymmetric synthesis of alcohols.[2][12]

-

Hydroboration: BMS is widely used for the hydroboration of alkenes and alkynes, which produces organoborane intermediates that can be further elaborated.[1][2]

-

Reductions: It is an effective and selective reducing agent for a variety of functional groups, including aldehydes, ketones, carboxylic acids, esters, and amides, converting them to the corresponding alcohols or amines.[1]

Visualizations

Caption: General workflow for a reduction reaction using Borane-Dimethyl Sulfide Complex.

Caption: Logical relationship between the hazards of BMS and the required safety measures.

References

- 1. BORANE-DIMETHYLSULFIDE COMPLEX - Ataman Kimya [atamanchemicals.com]

- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 3. Borane-methyl sulfide complex | 13292-87-0 [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Borane-dimethyl sulfide complex, 94% | Fisher Scientific [fishersci.ca]

A Technical Guide to the Early Research of Borane-Lewis Base Adducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on borane-Lewis base adducts, focusing on the seminal work that established their synthesis, structure, and properties. The content is structured to offer a practical and detailed resource for professionals in chemistry and drug development, emphasizing the core experimental data and methodologies from the pioneering era of borane (B79455) chemistry.

Introduction: The Dawn of Borane Chemistry

The investigation into the hydrides of boron began in the early 20th century, with Alfred Stock's groundbreaking work on the synthesis and characterization of a series of boranes (BₓHᵧ). These compounds, initially noted for their high reactivity and volatility, were challenging to study until the development of high-vacuum manipulation techniques. A pivotal moment in understanding the nature of borane (BH₃) was the discovery that it could be stabilized through coordination with Lewis bases. This led to the isolation and characterization of the first borane-Lewis base adducts, fundamentally shaping the field of inorganic and organometallic chemistry.

The formation of a borane-Lewis base adduct involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the electron-deficient boron atom in borane, forming a coordinate covalent bond. This interaction stabilizes the otherwise transient BH₃ monomer.

Foundational Syntheses of Amine-Borane Adducts

The first amine-borane adduct containing only hydride substituents on boron, trimethylamine-borane ((CH₃)₃N·BH₃), was reported by Anton B. Burg and H. I. Schlesinger in 1937. Their work provided the first tangible evidence for the existence of the transient borine (BH₃) intermediate.

Experimental Protocol: Synthesis of Trimethylamine-Borane (Burg and Schlesinger, 1937)

The following protocol is an adaptation of the original method described by Burg and Schlesinger for the synthesis of trimethylamine-borane. This early method relied on the reaction of diborane (B8814927) (B₂H₆) with trimethylamine (B31210) ((CH₃)₃N).

Objective: To synthesize trimethylamine-borane by the direct reaction of diborane with trimethylamine.

Materials:

-

Diborane (B₂H₆) gas

-

Trimethylamine ((CH₃)₃N) gas

-

High-vacuum line apparatus

-

Liquid nitrogen or other suitable cryogen

Procedure:

-

Apparatus Setup: A high-vacuum apparatus is assembled, allowing for the manipulation of gaseous reagents in the absence of air and moisture. The setup includes a reaction vessel that can be cooled with a cryogenic bath.

-

Reagent Introduction: A known quantity of trimethylamine gas is condensed into the reaction vessel by cooling it with liquid nitrogen.

-

Reaction with Diborane: Diborane gas is then slowly admitted into the reaction vessel containing the frozen trimethylamine. The reaction vessel is maintained at a low temperature.

-

Reaction: The mixture is allowed to warm slowly to facilitate the reaction. The reaction is typically carried out in the gas phase or in a suitable solvent at low temperatures. The stoichiometry of the reaction is: B₂H₆ + 2(CH₃)₃N → 2(CH₃)₃N·BH₃

-

Product Isolation and Purification: The product, trimethylamine-borane, is a volatile solid. It can be purified by sublimation under vacuum. Unreacted starting materials and any byproducts can be removed by fractional condensation.

-

Characterization: The resulting white solid is characterized by its vapor pressure at different temperatures and by elemental analysis.

Yield: The original paper by Burg and Schlesinger focused more on the existence and properties of the adduct rather than optimizing for high yield. However, the reaction proceeds readily and can provide good yields of the adduct.

Quantitative Data from Early Studies

The following tables summarize the key quantitative data obtained from early experimental studies on borane-Lewis base adducts. These values were crucial in establishing the nature of the bonding and structure of these novel compounds.

Table 1: Physical Properties of Early Borane-Lewis Base Adducts

| Adduct | Formula | Melting Point (°C) | Dipole Moment (Debye) | Reference(s) |

| Ammonia-borane | H₃N·BH₃ | 104 | 4.9 | [1] |

| Trimethylamine-borane | (CH₃)₃N·BH₃ | 94 | 4.6 | |

| Borane Carbonyl | OC·BH₃ | -137 (decomposes) | 1.79 |

Table 2: Structural Parameters of Early Borane-Lewis Base Adducts from Gas-Phase Studies

| Adduct | Method | B-N Bond Length (Å) | B-H Bond Length (Å) | N-H/N-C Bond Length (Å) | ∠H-B-N (°) | ∠H-N-B/C-N-B (°) | Reference(s) |

| Ammonia-borane | Microwave Spectroscopy | 1.658 | 1.216 | 1.014 (N-H) | 104.7 | 110.3 (H-N-B) | [2][3] |

| Trimethylamine-borane | Gas Electron Diffraction | 1.638 ± 0.010 | 1.211 ± 0.010 | 1.475 ± 0.005 (N-C) | 105.3 | 109.5 (C-N-C) | [4][5] |

Table 3: Early Vibrational Spectroscopy Data for Borane Adducts

| Adduct | Vibrational Mode | Frequency (cm⁻¹) (Gas Phase) | Reference(s) |

| Ammonia-borane | B-N Stretch | ~785 (in solid) | [2] |

| B-H Stretch | 2200 - 2600 | [2] | |

| N-H Stretch | 3100 - 3400 | [2] |

Note: Early vibrational data, especially for the B-N stretch, was often inferred from solid-state spectra and subject to revision with more advanced techniques.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental principles and workflows in the early study of borane-Lewis base adducts.

References

Navigating the Aprotic Realm: A Technical Guide to the Solubility of Dimethyl Sulfide Borane

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of dimethyl sulfide (B99878) borane (B79455) (BMS) in aprotic solvents. This document provides a consolidated overview of solubility, detailed experimental protocols for its determination, and a logical framework for solvent selection.

Dimethyl sulfide borane (BH₃·S(CH₃)₂), commonly abbreviated as BMS, is a widely utilized reagent in organic synthesis, valued for its stability and convenient handling compared to other borane sources.[1] Its efficacy in pivotal reactions such as hydroboration and selective reductions is critically dependent on its solubility in the reaction medium. This guide delves into the solubility of BMS in common aprotic solvents, offering a practical resource for optimizing experimental conditions.

Core Concepts in BMS Solubility

BMS is recognized for its high solubility in a broad spectrum of aprotic solvents.[1][2] This characteristic is a significant advantage over reagents like borane-tetrahydrofuran (B86392) (BH₃·THF), which is often available in more dilute solutions.[3] The miscibility of BMS with many ethers, hydrocarbons, and halogenated solvents facilitates its use in diverse reaction setups.

While precise quantitative solubility data across various temperatures is not extensively documented in publicly available literature, the high concentrations of commercially available BMS solutions provide a strong indication of its significant solubility.

Quantitative Solubility Overview

The following table summarizes the known solubility characteristics of this compound in selected aprotic solvents. The data is primarily derived from commercially available solution concentrations, which imply that the solubility is at least as high as the stated molarity under standard storage conditions (typically 2-8°C).

| Aprotic Solvent | Chemical Formula | Qualitative Solubility | Commercially Available Concentration (Molarity) |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble[4][5] | ~2.0 M |

| Diethyl Ether | (C₂H₅)₂O | Miscible[6][7] | ~5.0 M |

| Dichloromethane (DCM) | CH₂Cl₂ | Miscible[6][7] | ~1.0 M |

| Toluene | C₇H₈ | Soluble[4] | ~2.0 M |

| Hexane | C₆H₁₄ | Miscible[6][7] | No standard commercial solution, but widely cited as a compatible solvent. |

| Xylene | C₈H₁₀ | Miscible[6][7] | Not a standard solvent for commercial solutions, but compatible. |

| Diglyme | C₆H₁₄O₃ | Miscible[6][7] | Not a standard solvent for commercial solutions, but compatible. |

| Ethyl Acetate | C₄H₈O₂ | Miscible[6][7] | Not a standard solvent for commercial solutions, but compatible. |

Experimental Protocol for Solubility Determination

Given the air- and moisture-sensitive nature of this compound, a rigorous experimental protocol is necessary for accurate solubility determination. The following gravimetric method is adapted for such sensitive compounds.

Objective: To determine the solubility of this compound in a given anhydrous aprotic solvent at a specific temperature.

Materials:

-

This compound (neat)

-

Anhydrous aprotic solvent of interest

-

Schlenk flask or a vial with a septum-sealed cap

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glovebox or Schlenk line

-

Pre-dried filter syringe (e.g., a syringe with a packed cotton or glass wool plug, or a syringe filter compatible with the solvent)

Procedure:

-

Preparation (under an inert atmosphere):

-

Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

-

Perform all manipulations within a glovebox or using Schlenk line techniques.

-

Place a known volume (e.g., 5.0 mL) of the anhydrous aprotic solvent into a tared Schlenk flask or vial equipped with a magnetic stir bar.

-

Record the mass of the solvent.

-

-

Sample Addition and Equilibration:

-

Slowly add small, accurately weighed increments of this compound to the solvent while stirring.

-

Continue adding BMS until a small amount of undissolved liquid BMS remains, indicating that a saturated solution has been formed.

-

Seal the vessel and place it in a constant temperature bath set to the desired temperature.

-

Allow the mixture to stir vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is achieved, stop the stirring and allow the excess BMS to settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant liquid into a pre-weighed, airtight syringe through a filter to remove any undissolved droplets.

-

Immediately cap the syringe and record the total mass of the syringe and the solution.

-

Discharge the solution from the syringe into a tared vial.

-

Reweigh the empty syringe to determine the exact mass of the solution transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Under a gentle stream of inert gas or under vacuum, carefully evaporate the solvent from the vial.

-

Once all the solvent has been removed, the remaining mass will be that of the dissolved this compound.

-

Record the final mass of the vial containing the BMS residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved BMS by subtracting the initial tare weight of the vial from the final weight.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved BMS from the total mass of the solution withdrawn.

-

Express the solubility in grams of BMS per 100 grams of solvent or in moles per liter.

-

Visualization of Solvent Selection Workflow

The choice of an appropriate aprotic solvent for a reaction involving this compound is a critical decision. The following diagram illustrates a logical workflow to guide this selection process.

Caption: Workflow for selecting an aprotic solvent for BMS reactions.

References

- 1. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 2. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Borane-dimethyl sulfide | JSC Aviabor [jsc-aviabor.com]

- 5. wasteless.bio [wasteless.bio]

- 6. Borane-dimethyl sulfide complex, 94% | Fisher Scientific [fishersci.ca]

- 7. Borane-dimethyl sulfide complex, 94% 25 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to the Thermal Stability of Borane Dimethyl Sulfide Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of borane (B79455) dimethyl sulfide (B99878) complex (BMS), a critical reagent in organic synthesis. Understanding its thermal properties is paramount for safe handling, optimal reaction conditions, and ensuring the integrity of chemical processes in research and drug development.

Introduction

Borane dimethyl sulfide complex (BMS) is a widely utilized reagent for hydroboration and reduction reactions in organic chemistry. Its popularity stems from its enhanced stability and higher concentration compared to other borane sources like borane-tetrahydrofuran (B86392) (BMS is commercially available in concentrations up to 10 M).[1][2] Despite its advantages, BMS is a reactive compound with specific thermal stability limits that must be understood to prevent hazardous situations, such as thermal runaway. This document collates available data on its thermal behavior, provides generalized protocols for its analysis, and outlines its decomposition pathways.

Thermal Stability and Decomposition Data

Quantitative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for borane dimethyl sulfide complex are not widely available in peer-reviewed literature. The information presented here is compiled from safety data sheets, technical bulletins, and related studies.

One study mentions an isothermal DSC scan of BMS at 133.5°C for 3000 minutes, which showed no detectable decomposition.[3] This suggests a higher thermal tolerance under specific, controlled conditions. Consequently, it is often recommended that reductions using BMS can be safely conducted at temperatures up to 70°C.[3] However, it is also strongly advised that for any specific application, the thermal stability should be evaluated using techniques like accelerating rate calorimetry (ARC), as reaction conditions can influence the decomposition of BMS or reaction intermediates.[3]

Table 1: Summary of Thermal Properties and Decomposition Data for Borane Dimethyl Sulfide Complex

| Parameter | Value/Information | Source(s) |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Decomposition Temperature | Approximately 44°C (often cited, may be boiling with decomposition) | [5][6] |

| Recommended Max. Reaction Temp. | Up to 70°C (reaction-specific evaluation recommended) | [3] |

| Storage Temperature | 2-8°C, under an inert atmosphere (Nitrogen or Argon) | [3][7] |

| Hazardous Decomposition Products | Hydrogen (H₂), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Sulfur Oxides (SOx), Boron Oxides | [8][9] |

| Reactivity | Reacts violently with water, releasing flammable gases.[8][10] Moisture sensitive.[8] | [8][10] |

Decomposition Pathway

The thermal decomposition of borane dimethyl sulfide complex involves the dissociation of the borane-sulfide bond. The liberated borane (BH₃) is highly reactive and can subsequently react with other molecules or dimerize to diborane (B8814927) (B₂H₆), which itself is unstable. In the presence of other reagents or solvents, a complex series of reactions can occur. The ultimate decomposition products in the presence of air and moisture include various oxides of boron and sulfur, alongside flammable hydrogen gas.

Figure 1: Simplified Thermal Decomposition Pathway of BMS

Experimental Protocols for Thermal Analysis

Due to the air and moisture sensitivity of borane dimethyl sulfide complex, specialized procedures are required for its thermal analysis. The following are generalized protocols for TGA and DSC; these should be adapted based on the specific instrumentation and safety protocols of your laboratory. All sample preparation of this air- and moisture-sensitive material should be performed in an inert atmosphere, such as a glovebox.

4.1 Generalized Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is clean, calibrated, and equipped with a suitable purge gas (e.g., high-purity nitrogen or argon).

-

Sample Preparation (in a glovebox):

-

Tare a hermetically sealable TGA pan.

-

Using a calibrated micropipette, dispense a small amount of borane dimethyl sulfide complex (typically 1-5 mg for liquids) into the pan.

-

Securely seal the pan to prevent exposure to the atmosphere.

-

-

Analysis:

-

Transfer the sealed pan to the TGA autosampler.

-

Just prior to the analysis, puncture the lid of the pan (if the instrument does not do this automatically) to allow for the escape of decomposition products.

-

Program the TGA with the desired temperature profile. A typical starting point is a ramp from ambient temperature to 250°C at a heating rate of 10°C/min.

-

Maintain a constant inert gas flow (e.g., 20-50 mL/min) throughout the experiment.

-

-

Data Analysis: Analyze the resulting thermogram for weight loss as a function of temperature to determine the onset of decomposition and subsequent decomposition steps.

4.2 Generalized Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards. Ensure the cooling system and purge gas are operational.

-

Sample Preparation (in a glovebox):

-

Tare a hermetically sealable DSC pan.

-

Dispense a small amount of BMS (typically 1-5 mg) into the pan.

-

Hermetically seal the pan to ensure no leakage or atmospheric contamination.

-

-

Analysis:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Program the instrument with the desired temperature profile. For example, a heating ramp from 0°C to 200°C at 10°C/min.

-

Maintain a constant inert gas flow during the analysis.

-

-

Data Analysis: Examine the DSC curve for endothermic or exothermic events that may correspond to phase transitions or decomposition.

Figure 2: Experimental Workflow for Thermal Stability Assessment

Safety and Handling Considerations

Given its reactivity and thermal sensitivity, the following precautions are essential when handling borane dimethyl sulfide complex:

-

Inert Atmosphere: Always handle BMS under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[8]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

-

Avoid Incompatibilities: Keep away from water, acids, alcohols, and oxidizing agents.[8]

-

Thermal Runaway Potential: Be aware of the potential for exothermic decomposition, especially when scaling up reactions. The use of reaction calorimetry or ARC is recommended for process safety studies.[3]

Conclusion

Borane dimethyl sulfide complex is a valuable synthetic tool with greater stability than many other borane reagents. However, its thermal stability is not absolute. A thorough understanding of its handling requirements, decomposition behavior, and the use of appropriate analytical techniques to assess its stability under specific reaction conditions are crucial for its safe and effective use in research and development. While detailed quantitative thermal analysis data is not abundant in public literature, the information provided in this guide serves as a critical foundation for establishing safe operating procedures.

References

- 1. qualitest.ae [qualitest.ae]

- 2. Thermogravimetry of Air Sensitive Materials - TA Instruments [tainstruments.com]

- 3. torontech.com [torontech.com]

- 4. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. researchgate.net [researchgate.net]

- 6. tainstruments.com [tainstruments.com]

- 7. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 8. BORANE-DIMETHYLSULFIDE COMPLEX - Ataman Kimya [atamanchemicals.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

Spectroscopic Profile of Dimethyl Sulfide Borane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl sulfide (B99878) borane (B79455) (BMS, (CH₃)₂S·BH₃), a vital reagent in organic synthesis. This document compiles nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and IR spectroscopic data for dimethyl sulfide borane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| ¹H | 2.264 | Singlet | - | CDCl₃ |

| ¹H | 1.50 | Quartet | J(¹¹B-¹H) = 104 | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹³C | Not explicitly found | CDCl₃ |

Note: While a dedicated ¹³C NMR spectrum for this compound was searched for, specific chemical shift values were not explicitly detailed in the available resources. However, general protocols for acquiring ¹³C NMR apply.

Table 3: ¹¹B NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| ¹¹B | -7.3 | Doublet | J(¹¹B-¹H) = 160 | CCl₄ |

| ¹¹B | -8.2 | - | - | CS₂ |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2980 | C-H stretch | Strong |

| ~2400 | B-H stretch | Strong |

| ~1430 | CH₃ deformation | Medium |

| ~1060 | B-S stretch | Medium |

Note: The exact peak positions and intensities can vary based on the sample preparation method (neat, solution) and the specific instrument used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Sample Preparation and Acquisition

Given that this compound is a moisture and air-sensitive liquid, all handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol for ¹H, ¹³C, and ¹¹B NMR Spectroscopy:

-

Solvent Preparation: Use deuterated solvents (e.g., CDCl₃, C₆D₆, CH₂Cl₂) that have been thoroughly dried over a suitable drying agent (e.g., molecular sieves) and degassed.

-

Sample Preparation:

-

In a glovebox or under a positive pressure of inert gas, transfer approximately 0.5 mL of the deuterated solvent into a clean, dry NMR tube.

-

Using a microliter syringe, add 1-5 µL of this compound to the NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Temperature: Standard room temperature (e.g., 298 K).

-

Referencing: Chemical shifts for ¹H and ¹³C NMR are typically referenced to the residual solvent peak. For ¹¹B NMR, an external reference such as BF₃·OEt₂ can be used.

-

-

Acquisition:

-

¹H NMR: A standard single-pulse experiment is usually sufficient.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum and improve sensitivity.

-

¹¹B NMR: A proton-decoupled experiment is often used. Due to the quadrupolar nature of the boron nucleus, broad signals are common. Specialized pulse sequences may be employed to improve resolution.[1]

-

Infrared (IR) Spectroscopy Sample Preparation and Acquisition

Due to its liquid nature and sensitivity, this compound can be analyzed neat using a liquid cell or as a thin film between salt plates.

Protocol for FT-IR Spectroscopy (Neat Liquid):

-

Sample Cell: Utilize a demountable liquid cell with IR-transparent windows (e.g., KBr, NaCl, or CaF₂). Ensure the cell components are scrupulously dry.

-

Sample Loading:

-

In a glovebox or under an inert atmosphere, place a drop of this compound onto one of the salt plates.

-

Place the second plate on top to create a thin, uniform film.

-

Assemble the cell and tighten the screws to ensure a good seal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty cell or the salt plates.

-

Place the sample cell in the spectrometer and acquire the sample spectrum.

-

The final spectrum should be background-subtracted.

-

Resolution: A resolution of 4 cm⁻¹ is typically adequate for routine analysis.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for NMR and IR spectroscopy of this compound.

References

An In-depth Technical Guide to Borane Dimethyl Sulfide: Discovery, Properties, and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Stable and Versatile Borane (B79455) Reagent

Borane dimethyl sulfide (B99878) (BMS), chemically represented as BH₃·S(CH₃)₂, is a coordination complex of borane and dimethyl sulfide.[1] Since its emergence, it has become an indispensable reagent in organic synthesis, prized for its stability, high solubility, and broad utility in hydroboration and reduction reactions.[1][2] Unlike its predecessor, the borane-tetrahydrofuran (B86392) complex (BH₃·THF), BMS offers significantly enhanced stability, allowing it to be stored for extended periods and sold in higher concentrations (typically around 10 M).[1][2] This stability also obviates the need for stabilizers like sodium borohydride, which can sometimes lead to unwanted side reactions.[1] These advantageous properties have cemented the role of BMS in both academic research and industrial applications, particularly in the synthesis of fine chemicals and pharmaceutical intermediates.[3]

Historical Perspective and Discovery

The development of borane reagents was pioneered by Herbert C. Brown, who received the Nobel Prize in Chemistry in 1979 for his work on organoboranes. The initial work on hydroboration utilized diborane (B8814927) (B₂H₆), a toxic and pyrophoric gas that is difficult to handle.[4] This led to the development of more manageable borane complexes. While BH₃·THF was a significant improvement, its limited stability and the potential for solvent degradation remained drawbacks. The introduction of borane dimethyl sulfide provided a solution to many of these issues, offering a safer and more convenient source of borane for a wide array of chemical transformations.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of borane dimethyl sulfide is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₉BS | [6] |

| Molecular Weight | 75.97 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [5][7] |

| Density | 0.801 g/mL at 25 °C | [5] |

| Melting Point | -38 °C | [5] |

| Boiling Point | Decomposes | N/A |

| Solubility | Miscible with ethers (e.g., THF, diethyl ether), dichloromethane, toluene, hexanes, and other aprotic organic solvents. | [2] |

| Stability | More stable than BH₃·THF; can be stored for long periods under an inert atmosphere. | [5] |

| CAS Number | 13292-87-0 | [5] |

Synthesis of Borane Dimethyl Sulfide

While borane dimethyl sulfide is readily available from commercial suppliers, an understanding of its synthesis is valuable for specialized applications or large-scale needs.[1][7][8][9][10]

General Synthesis from Diborane

The most common laboratory-scale synthesis involves the direct reaction of diborane gas with dimethyl sulfide.[1][2]

Reaction: B₂H₆ + 2(CH₃)₂S → 2BH₃·S(CH₃)₂[1]

Experimental Protocol:

A stream of diborane gas (B₂H₆) is passed through cooled (typically 0 °C) anhydrous dimethyl sulfide. The diborane is readily absorbed to form the stable borane dimethyl sulfide complex. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of diborane with atmospheric moisture and oxygen. For high-purity BMS, the product can be purified by bulb-to-bulb vacuum transfer.[2]

Safety Note: Diborane is a highly toxic and pyrophoric gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Diborane-Free Synthesis Methods

Given the hazards associated with diborane, alternative, diborane-free synthetic routes have been developed, which are particularly relevant for industrial-scale production. One such method involves the reaction of a boron trifluoride complex with a tertiary amine under a hydrogen atmosphere.[11][12]

Reaction Example: BF₃·S(CH₃)₂ + 3H₂ + 4 R₃N → BH₃·S(CH₃)₂ + 3 [R₃NH]⁺[BF₄]⁻[12]

This method avoids the direct handling of diborane gas, offering a potentially safer manufacturing process.

Key Applications in Organic Synthesis

Borane dimethyl sulfide is a versatile reagent with broad applications in modern organic synthesis, primarily in hydroboration and reduction reactions.

Hydroboration of Alkenes and Alkynes

Hydroboration is a powerful reaction that results in the syn-addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. The resulting organoborane intermediates can be further transformed into a variety of functional groups, most commonly alcohols via oxidation.[1][2]

General Workflow for Hydroboration-Oxidation:

Caption: General workflow for the hydroboration-oxidation of alkenes/alkynes.

Experimental Protocol: Hydroboration-Oxidation of 1-Octene (B94956)

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-octene (10 mmol, 1.12 g) and anhydrous tetrahydrofuran (B95107) (THF, 20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane dimethyl sulfide (10 M solution, 1.1 mL, 11 mmol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and cautiously add a 3 M aqueous solution of sodium hydroxide (B78521) (5 mL), followed by the slow, dropwise addition of 30% hydrogen peroxide (5 mL). Caution: This addition is exothermic.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-octanol.

Reduction of Functional Groups

BMS is a highly effective reducing agent for a wide range of functional groups.[2] The table below summarizes its reactivity profile.

| Functional Group | Product | Relative Rate of Reduction |

| Aldehydes | Primary Alcohols | Very Fast |

| Ketones | Secondary Alcohols | Fast |

| Carboxylic Acids | Primary Alcohols | Moderate |

| Esters | Primary Alcohols | Moderate |

| Amides (tertiary) | Amines | Moderate |

| Nitriles | Primary Amines | Moderate |

| Epoxides | Alcohols | Moderate |

| Lactones | Diols | Moderate |

| Acid Chlorides | No Reaction | N/A |

Experimental Protocol: Reduction of a Carboxylic Acid to a Primary Alcohol

-

In a flame-dried, three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the carboxylic acid (10 mmol) in anhydrous THF (30 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add borane dimethyl sulfide (10 M solution, 2.0 mL, 20 mmol) dropwise via the dropping funnel to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction to 0 °C and cautiously quench the excess reagent by the slow addition of methanol (B129727) until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Add 1 M HCl to the residue and stir for 30 minutes.

-

Basify the aqueous layer with 2 M NaOH and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the primary alcohol.

The Corey-Itsuno Reduction

A landmark application of borane dimethyl sulfide is in the Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction. This powerful method allows for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess. The reaction utilizes a chiral oxazaborolidine catalyst in conjunction with BMS as the stoichiometric reducing agent.

Catalytic Cycle of the Corey-Itsuno Reduction:

References

- 1. Borane-dimethyl sulfide complex, 94% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]

- 3. BORANE-DIMETHYLSULFIDE COMPLEX - Ataman Kimya [atamanchemicals.com]

- 4. Borane Reagents [organic-chemistry.org]

- 5. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

- 6. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 7. Borane-dimethyl sulfide complex, 94% 25 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. scbt.com [scbt.com]

- 10. Borane dimethyl sulfide complex, 94%, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. FI127376B - METHOD FOR THE MANUFACTURE OF BORAN COMPLEXES, REAGENTS APPLICABLE TO THE METHOD AND USE OF REAGENTS - Google Patents [patents.google.com]

- 12. WO2017174868A1 - A method to produce borane complexes, reagents for the same, and use of the reagents - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Selective Reduction of Carboxylic Acids Using Dimethyl Sulfide Borane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Dimethyl Sulfide (B99878) Borane (B79455) (BMS, BH₃·SMe₂) for the highly selective reduction of carboxylic acids to their corresponding primary alcohols. This reagent offers significant advantages in complex molecule synthesis due to its remarkable chemoselectivity, leaving other sensitive functional groups such as esters, amides, ketones, and nitro groups intact.

Introduction

Dimethyl sulfide borane is a stable, commercially available liquid reagent that serves as a convenient source of borane (BH₃). Compared to other borane complexes like borane-tetrahydrofuran (B86392) (BH₃·THF), BMS exhibits enhanced stability and is available in higher concentrations, making it a preferred reagent for many applications.[1][2] Its standout feature is the exceptional selectivity for the reduction of carboxylic acids, a transformation that is often challenging with other reducing agents that may lack chemoselectivity.[3][4]

Reaction Mechanism and Selectivity

The reduction of a carboxylic acid with BMS proceeds through the formation of an acyloxyborane intermediate. The borane, an electrophilic reducing agent, is attacked by the nucleophilic carbonyl oxygen of the carboxylic acid. Subsequent intramolecular hydride transfers lead to the formation of a triacyloxyborane, which is then further reduced to the primary alcohol upon work-up.

The high selectivity of BMS for carboxylic acids over other carbonyl compounds, such as esters and ketones, is a key advantage.[3][5] This selectivity is attributed to the initial rapid reaction between the acidic proton of the carboxylic acid and the borane, which facilitates the subsequent reduction.

Quantitative Data Summary

The following tables summarize the effectiveness and selectivity of this compound in reducing various carboxylic acids.

Table 1: Reduction of Various Carboxylic Acids with BMS

| Substrate | Product | Reagent Equivalents (BMS) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Hexanoic Acid | 1-Hexanol | 1.0 | THF | 0 to RT | 8 | >95 |

| Phenylacetic Acid | 2-Phenylethanol | 1.0 | THF | 0 to RT | 8 | 94 |

| Benzoic Acid | Benzyl Alcohol | 1.0 | THF | RT to 50 | 12 | 61 |

| 4-Nitrobenzoic Acid | 4-Nitrobenzyl alcohol | 1.3 | THF | 0 to RT | 6 | 99 |

| Adipic Acid | 1,6-Hexanediol (B165255) | 2.0 | THF | RT | 12 | >90 |

Note: Yields are isolated yields. Reaction conditions can be optimized for specific substrates.

Table 2: Chemoselectivity of BMS Reduction

This table demonstrates the selective reduction of a carboxylic acid in the presence of other functional groups.

| Substrate | Product | Other Functional Groups Present | Yield of Carboxylic Acid Reduction (%) | Other Functional Group Reduction |

| 4-Acetylbenzoic Acid | 4-(Hydroxymethyl)acetophenone | Ketone | 75 | None observed |

| Methyl 4-carboxybenzoate | Methyl 4-(hydroxymethyl)benzoate | Ester | >95 | None observed |

| 4-Carboxybenzamide | 4-(Hydroxymethyl)benzamide | Amide | >95 | None observed |

| 3-Carboxy-nitrobenzene | 3-(Hydroxymethyl)nitrobenzene | Nitro | 99 | None observed |

Experimental Protocols

Safety Precautions: this compound is a flammable liquid and reacts with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn.

General Protocol for the Reduction of a Monocarboxylic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Carboxylic acid (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (BMS, 1.0 - 1.5 eq)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

-

To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid.

-

Dissolve the carboxylic acid in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the this compound (BMS) dropwise to the stirred solution. Hydrogen gas evolution may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis (typically 2-8 hours). Gentle heating (40-50 °C) can be applied if the reaction is sluggish.[1]

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of methanol. Vigorous gas evolution will occur.

-

Stir the mixture for 30 minutes at room temperature.

-

Add 1 M HCl and stir for another 30 minutes.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous phase).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude alcohol.

-

Purify the product by flash column chromatography or distillation as required.

Protocol for the Selective Reduction of a Dicarboxylic Acid: Adipic Acid to 1,6-Hexanediol

Materials:

-

Adipic acid (1.0 g, 6.84 mmol)

-

Anhydrous THF (30 mL)

-

This compound (2.0 M in THF, 7.5 mL, 15 mmol, 2.2 eq)

-

Methanol (10 mL)

-

1 M HCl (20 mL)

-

Ethyl Acetate (3 x 30 mL)

-

Saturated NaHCO₃ solution (20 mL)

-

Brine (20 mL)

-

Anhydrous Na₂SO₄

Procedure:

-

Follow the general protocol (4.1), using the specified amounts of reagents.

-